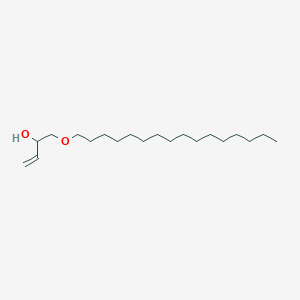

1-(Hexadecyloxy)but-3-EN-2-OL

Description

Properties

CAS No. |

113485-71-5 |

|---|---|

Molecular Formula |

C20H40O2 |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

1-hexadecoxybut-3-en-2-ol |

InChI |

InChI=1S/C20H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20(21)4-2/h4,20-21H,2-3,5-19H2,1H3 |

InChI Key |

XWIWEORRSJZIQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(C=C)O |

Origin of Product |

United States |

Stereochemical Investigations and Isomeric Considerations of 1 Hexadecyloxy but 3 En 2 Ol

Stereochemistry at the Glycerol (B35011) Backbone (sn-1, sn-2) and Alkyl/Alkenyl Linkages in Ether Lipids

Ether lipids are structurally analogous to the more common diacyl glycerolipids, but they feature at least one hydrocarbon chain linked to the glycerol backbone via an ether bond instead of an ester bond. protein-cell.net The stereochemistry of these molecules is typically described using the stereospecific numbering (sn) system for glycerol. In this system, the glycerol backbone is depicted in a Fischer projection with the hydroxyl group at the central carbon (C-2) pointing to the left. The carbons are then numbered sequentially from top to bottom as sn-1, sn-2, and sn-3.

In the vast majority of naturally occurring ether lipids in mammals, the ether linkage is found at the sn-1 position of the glycerol backbone. nih.govdntb.gov.ua This ether-linked hydrocarbon chain can be an alkyl group (plasmanyl lipids) or an alk-1'-enyl group (plasmenyl lipids, also known as plasmalogens), which contains a vinyl-ether bond. nih.gov The compound 1-(Hexadecyloxy)but-3-en-2-ol features a saturated alkyl (hexadecyl) ether linkage.

The sn-2 position is typically esterified with a fatty acid, which is often long-chain and polyunsaturated. nih.gov The specific fatty acid composition at the sn-2 position can vary significantly depending on the tissue and organism. nih.gov The sn-3 position is usually attached to a polar head group, such as phosphocholine (B91661) or phosphoethanolamine, to form the complete glycerophospholipid. nih.gov While this compound itself is a simpler ether lipid alcohol, its structure is analogous to the core backbone of these more complex molecules. The stereochemistry at sn-1 and sn-2 is crucial for the activity of metabolic enzymes that recognize and process these lipids. nih.gov

Table 1: Stereochemical Features of Common Ether Lipids

| Position | Typical Linkage | Common Substituent | Stereochemical Importance |

|---|---|---|---|

| sn-1 | Ether (Alkyl or Alkenyl) | Saturated or mono-unsaturated fatty alcohols (e.g., C16:0, C18:0, C18:1) nih.gov | Defines the class as an ether lipid; crucial for specific physical properties. |

| sn-2 | Ester | Polyunsaturated fatty acids (e.g., Arachidonic acid, 20:4; Docosahexaenoic acid, 22:6) nih.gov | Influences membrane fluidity and is a source of signaling molecules. |

Positional Isomerism in Unsaturated Ether Lipids Related to this compound

Positional isomerism occurs when compounds have the same molecular formula and the same functional groups but differ in the position of those functional groups on the carbon skeleton. quora.comuou.ac.in For a molecule like this compound, several positional isomers can be conceptualized by altering the location of the ether linkage, the hydroxyl group, or the double bond within the four-carbon chain.

The specific placement of the double bond is particularly significant in unsaturated lipids, as it affects the molecule's shape and packing within biological membranes. researchgate.net Similarly, the location of the hydroxyl and ether groups determines the molecule's polarity and its potential to engage in hydrogen bonding and other intermolecular interactions. Analysis of positional isomers of unsaturated fatty acids in biological samples has revealed a great diversity, which points to complex metabolic pathways involving desaturation and chain elongation. nih.gov While this compound is a specific structure, related isomers could arise from different synthetic pathways or metabolic processes.

Table 2: Potential Positional Isomers of this compound

| Isomer Name | Structural Difference from Parent Compound |

|---|---|

| 1-(Hexadecyloxy)but-2-en-1-ol | Double bond is between C2 and C3; Hydroxyl group is on C1. |

| 4-(Hexadecyloxy)but-1-en-3-ol | Ether linkage is on C4; Double bond is between C1 and C2; Hydroxyl is on C3. |

| 2-(Hexadecyloxy)but-3-en-1-ol | Ether linkage is on C2; Hydroxyl group is on C1. |

| 1-(Hexadecyloxy)but-3-en-1-ol | Hydroxyl group is on C1 instead of C2. |

Enantiomeric and Diastereomeric Analysis Strategies for this compound Derivatives

The structure of this compound contains a chiral center at the C-2 position, the carbon atom bearing the hydroxyl group. Consequently, the molecule can exist as a pair of enantiomers: (R)-1-(Hexadecyloxy)but-3-en-2-ol and (S)-1-(Hexadecyloxy)but-3-en-2-ol. Enantiomers are non-superimposable mirror images that often exhibit identical physical properties (e.g., melting point, boiling point) but may have distinct biological activities due to the stereospecific nature of enzyme-substrate interactions.

When an additional chiral center is introduced into the molecule, for instance through derivatization, diastereomers can be formed. Unlike enantiomers, diastereomers are not mirror images and have different physical properties, which allows for their separation using standard chromatographic techniques.

The analysis and separation of these stereoisomers are critical for understanding their specific roles and require specialized analytical strategies:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating enantiomers directly. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Derivatization to form Diastereomers: A common strategy involves reacting the chiral molecule with a chiral derivatizing agent to create a mixture of diastereomers. mdpi.com For instance, the hydroxyl group of this compound could be esterified with an enantiomerically pure chiral acid. The resulting diastereomeric esters can then be separated using non-chiral (normal or reverse-phase) HPLC. mdpi.com

Gas Chromatography (GC) with Chiral Columns: Similar to chiral HPLC, this method uses a capillary column with a chiral stationary phase to separate volatile enantiomers or their derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by converting the enantiomers into diastereomers (e.g., Mosher's esters), it is possible to distinguish between enantiomers by NMR, as they will exhibit different chemical shifts. researchgate.net The modified Mosher's method is a well-established technique for determining the absolute configuration of chiral alcohols. researchgate.net

Mass Spectrometry (MS): While standard MS cannot distinguish between enantiomers, when coupled with liquid chromatography (LC-MS/MS), it is instrumental in identifying and quantifying lipid isomers, including positional isomers, after they have been chromatographically separated. nih.govnih.gov

Conformational Analysis of the But-3-en-2-ol Moiety and its Impact on Molecular Interactions

The three-dimensional shape, or conformation, of this compound is largely dictated by the but-3-en-2-ol moiety. This part of the molecule has distinct structural features that limit its conformational freedom and influence how it interacts with its environment.

Rigidity of the Double Bond: The C3=C4 double bond is planar, and rotation around this bond is restricted. This creates a relatively rigid segment at the end of the four-carbon chain.

Rotation around the C2-C3 Single Bond: There is free rotation around the sigma bond connecting the chiral center (C2) and the vinyl group (C3). The different rotational conformations (e.g., gauche, anti-periplanar) will position the hydroxyl group and the vinyl group at various angles relative to each other. These different conformations will have varying steric energies, making some more stable and populated than others.

Influence of the Long Alkyl Chain: The long, flexible hexadecyl chain at the C1 position will predominantly adopt a low-energy, all-trans (zigzag) conformation to minimize steric hindrance.

Advanced Synthetic Methodologies for 1 Hexadecyloxy but 3 En 2 Ol and Its Analogues

Strategies for O-Alkylation and Ether Bond Formation in Glycerol (B35011) Derivatives

The formation of the ether bond at the sn-1 position of the glycerol backbone is a critical step in the synthesis of 1-(hexadecyloxy)but-3-en-2-ol. The Williamson ether synthesis is a classical and widely used method for this transformation. xn--d1ahakv.xn--p1ai This reaction involves the deprotonation of a glycerol hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide, such as hexadecyl bromide.

Key starting materials for these syntheses often include protected forms of glycerol, such as solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), to ensure regioselectivity. nih.govnih.gov The protection of the sn-2 and sn-3 hydroxyl groups allows the selective alkylation of the primary hydroxyl group at the sn-1 position. After the ether bond is formed, the protecting groups can be removed under acidic conditions. nih.gov

Alternative approaches to ether bond formation include reductive alkylation, which can be performed with (di)glycerol and an appropriate aldehyde under hydrogen pressure in the presence of a palladium on carbon (Pd/C) catalyst and an acid co-catalyst. rsc.orgrsc.org Another method involves the reaction of glycerol with alcohols or olefins in the presence of various catalysts. researchgate.net The choice of strategy often depends on the desired scale of the reaction, the availability of starting materials, and the need for stereochemical control.

Table 1: Common Strategies for Ether Bond Formation in Glycerol Derivatives

| Method | Key Reagents | Advantages | Challenges |

|---|---|---|---|

| Williamson Ether Synthesis | Glycerol derivative, strong base (e.g., NaH), alkyl halide | Well-established, versatile | Requires protection/deprotection steps, potential for side reactions |

| Reductive Alkylation | (Di)glycerol, aldehyde, H2, Pd/C, acid co-catalyst | High yield and selectivity | Requires specialized equipment (hydrogenation) |

| Alkylation with Alkenes | Glycerol, alkene, acid catalyst | Atom economical | May result in mixtures of mono-, di-, and tri-ethers |

Stereoselective Approaches in the Synthesis of this compound

Controlling the stereochemistry at the C-2 position of the glycerol backbone is crucial for synthesizing biologically active ether lipids. The naturally occurring stereoisomer typically has the R configuration at this position. nih.gov To achieve this, chemists employ chiral starting materials or asymmetric synthesis techniques.

One common strategy is to start with a chiral C3 synthon, such as (R)-glycidyl tosylate or enantiomerically pure solketal. xn--d1ahakv.xn--p1ainih.govacs.org The use of these chiral building blocks ensures that the desired stereochemistry is maintained throughout the synthetic sequence. For example, the epoxide ring of (R)-glycidyl tosylate can be opened by a nucleophile, such as the alkoxide of a long-chain alcohol, to establish the ether linkage with the correct stereochemistry. acs.org

Another approach involves the use of stereoselective reactions, such as the Sharpless asymmetric epoxidation of an allyl alcohol precursor, to introduce the desired chirality. nih.gov This method allows for the creation of the chiral center with high enantiomeric excess. Subsequent chemical transformations can then be used to elaborate the molecule into the final this compound.

Introduction of the But-3-en-2-ol Unsaturated Moiety: Alkene Formation and Control of Stereoisomerism

The introduction of the but-3-en-2-ol moiety presents a synthetic challenge, particularly in controlling the geometry of the double bond. The but-3-en-2-ol structure contains both a hydroxyl group and a terminal alkene, making it a versatile building block in organic synthesis. chemicalbook.comnih.gov

One common method for forming the carbon-carbon double bond is through elimination reactions of alkyl halides or sulfonates. chemistrytalk.orgyoutube.com The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of the elimination, although for a terminal alkene like that in but-3-en-2-ol, regioselectivity is less of a concern.

More advanced methods for stereoselective alkene synthesis, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction, can be employed when synthesizing analogues with internal double bonds where stereochemistry is critical. However, for the terminal alkene in this compound, simpler methods are often sufficient. The hydroxyl group of the but-3-en-2-ol moiety can be introduced via nucleophilic addition to an appropriate electrophile or through the reduction of a corresponding ketone. Isomerization of allylic alcohols, catalyzed by transition metals, can also be a route to specific isomers. researchgate.netorganic-chemistry.org

Precursor Synthesis and Functional Group Transformations in the Hexadecyloxy Chain

The hexadecyloxy chain is typically introduced using a long-chain alkyl halide, such as 1-bromohexadecane, in an O-alkylation reaction. nih.gov These alkyl halides are versatile reagents that readily undergo nucleophilic substitution reactions. chemistrytalk.orgmasterorganicchemistry.com

Functional group transformations on the hexadecyl chain itself are less common in the synthesis of the parent compound but are important for creating analogues. For instance, an unsaturated hexadecyl chain could be introduced and then modified through reactions such as epoxidation or dihydroxylation to introduce new functional groups. The reactivity of alkyl halides allows for their conversion into a wide variety of other functional groups, including alcohols, ethers, thiols, and azides, providing a rich platform for derivatization. masterorganicchemistry.com

Chemoenzymatic Synthetic Routes and Biocatalytic Applications in Lipid Chemistry

Chemoenzymatic approaches combine the selectivity of enzymes with the efficiency of chemical synthesis. Lipases are particularly useful enzymes in lipid chemistry due to their ability to catalyze reactions with high regio- and enantioselectivity under mild conditions. biocatalysts.comsemanticscholar.orgnih.govjmbfs.org

In the context of ether lipid synthesis, lipases can be used for the kinetic resolution of racemic intermediates, allowing for the separation of enantiomers. xn--d1ahakv.xn--p1ai For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a glycerol derivative, allowing the unreacted enantiomer to be carried forward in the synthesis. Lipases can also be used in transesterification reactions to modify the acyl chains of ether lipids. biocatalysts.comnih.gov

The use of lipases as biocatalysts for epoxidation is another area of interest. semanticscholar.orgrsc.org This chemoenzymatic process involves the lipase acting as a perhydrolase to produce peracids, which then act as catalysts to epoxidize double bonds within the lipid structure. rsc.org

Table 2: Applications of Lipases in Ether Lipid Synthesis

| Application | Description | Example |

|---|---|---|

| Kinetic Resolution | Separation of enantiomers by selective enzymatic reaction. | Selective acylation of one enantiomer of a racemic glycerol derivative. |

| Transesterification | Exchange of acyl groups on a lipid backbone. | Modification of the sn-2 or sn-3 acyl chain of an ether lipid. |

| Epoxidation | Formation of an epoxide across a double bond. | Lipase-catalyzed formation of a peracid for epoxidizing an unsaturated lipid chain. |

Derivatization Strategies for Probe Development and Functional Studies of Ether Lipids

To study the biological roles of ether lipids, it is often necessary to synthesize derivatized versions that can be used as probes. These probes can be used to track the localization and trafficking of ether lipids within cells or to identify their binding partners. biorxiv.orgbiorxiv.orgbiorxiv.org

One common strategy is to incorporate a fluorescent tag into the ether lipid structure. nih.gov This can be achieved by attaching a fluorophore to the headgroup or the terminus of the alkyl chain. Another approach is to introduce a "clickable" functional group, such as an alkyne or an azide, which can be used to attach a variety of reporter tags via click chemistry. biorxiv.orgresearchgate.net

Bifunctional probes, containing both a photoactivatable group (like a diazirine) and a clickable moiety, are powerful tools for identifying lipid-protein interactions. biorxiv.orgbiorxiv.orgbiorxiv.orgresearchgate.net Upon photoactivation, the diazirine forms a reactive carbene that can covalently crosslink to nearby proteins. The clickable group can then be used to attach a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for visualization. biorxiv.orgresearchgate.net These advanced probes are essential for elucidating the complex biological functions of ether lipids. nih.govnih.gov

Enzymatic Metabolism and Biosynthetic Pathway Interrogations of Ether Lipids Relevant to 1 Hexadecyloxy but 3 En 2 Ol

Peroxisomal and Endoplasmic Reticulum Contributions to Ether Lipid Biosynthesis

The journey of ether lipid synthesis commences in the peroxisome and culminates in the endoplasmic reticulum (ER). nih.govresearchgate.netresearchgate.net This compartmentalization is crucial for the proper assembly of these complex molecules. The initial, foundational steps that establish the characteristic ether bond occur exclusively within the peroxisomes. beilstein-journals.org Once the core ether-linked precursor is formed, it is then transported to the endoplasmic reticulum for the final modifications that result in mature ether lipids. beilstein-journals.orgnih.gov

The synthesis of ether lipids is initiated by two key peroxisomal enzymes: Glyceronephosphate O-Acyltransferase (GNPAT) and Alkylglycerone Phosphate (B84403) Synthase (AGPS). biorxiv.org GNPAT, also known as Dihydroxyacetonephosphate Acyltransferase (DHAPAT), catalyzes the first committed step by acylating dihydroxyacetone phosphate (DHAP), a glycolysis intermediate, to form acyl-DHAP. nih.govnih.gov This reaction utilizes a long-chain acyl-CoA as the acyl donor. nih.gov

Following this, AGPS, a critical enzyme for the formation of the ether linkage, exchanges the acyl group of acyl-DHAP for a long-chain fatty alcohol, resulting in the formation of alkyl-dihydroxyacetonephosphate (alkyl-DHAP). uniprot.orgwikipedia.org This step is the defining moment in ether lipid biosynthesis, as it establishes the ether bond at the sn-1 position of the glycerol (B35011) backbone. nih.gov The activity of AGPS is often heightened in various cancer cells, highlighting its importance in cellular processes that can be altered in disease states. pnas.orgspandidos-publications.comnih.gov

| Enzyme | Location | Substrate(s) | Product | Function in Ether Lipid Biosynthesis |

| Glyceronephosphate O-Acyltransferase (GNPAT) | Peroxisome | Dihydroxyacetone phosphate (DHAP), Acyl-CoA | Acyl-DHAP | Catalyzes the initial acylation of DHAP. nih.govnih.gov |

| Alkylglycerone Phosphate Synthase (AGPS) | Peroxisome | Acyl-DHAP, Fatty alcohol | Alkyl-DHAP | Forms the characteristic ether bond by exchanging the acyl group for a fatty alcohol. nih.govuniprot.org |

| Enzyme | Substrate Preference | Product | Role in Ether Lipid Biosynthesis |

| Fatty Acyl-CoA Reductase 1 (FAR1) | Saturated and unsaturated C16/C18 fatty acyl-CoAs | Fatty alcohols | Supplies the long-chain fatty alcohols necessary for the AGPS reaction. nih.gov |

| Fatty Acyl-CoA Reductase 2 (FAR2) | Saturated C16/C18 fatty acyl-CoAs | Fatty alcohols | Contributes to the pool of fatty alcohols for ether lipid synthesis. nih.gov |

The long-chain acyl-CoAs that serve as precursors for both the GNPAT reaction and the FAR1/2-mediated generation of fatty alcohols are transported into the peroxisome by members of the ATP-binding cassette (ABC) transporter subfamily D, specifically ABCD proteins. nih.govnih.govwhiterose.ac.uk In humans, there are three such transporters: ABCD1, ABCD2, and ABCD3. mdpi.comresearchgate.net These proteins are integral membrane proteins that facilitate the translocation of fatty acyl-CoAs from the cytosol into the peroxisomal matrix. nih.gov Studies have shown that ABCD3, in particular, plays a significant role in the import of long-chain acyl-CoAs required for the first step of ether lipid synthesis. nih.gov However, ABCD1 and ABCD2 also contribute to this process, demonstrating a degree of functional overlap. nih.gov It has been suggested that the peroxisomal enzyme AGPS may interact with ABCD1. mdpi.com

In Vitro Reconstruction of Ether Lipid Biosynthesis Pathways

The intricate pathway of ether lipid biosynthesis has been successfully reconstituted in vitro, providing a powerful tool for studying the individual enzymatic steps and their regulation. One notable example is the reconstitution of this pathway in yeast. By co-expressing the fatty acyl-reductase (FAR) and acyltransferase (AT) domains from Tetrahymena thermophila along with the AGPS from the same organism, researchers were able to demonstrate the production of ether lipids in a system that does not naturally synthesize them. researchgate.net This work confirmed the functional roles of these enzymes and provided a platform for further investigation into the substrate specificities and kinetics of the biosynthetic machinery.

Enzymatic Modification of Unsaturated Ether Lipids: Desaturation and Elongation Mechanisms

Once the basic alkyl-ether lipid structure is formed, it can undergo further modifications, including desaturation and elongation, to generate a diverse array of ether lipid species. These modifications primarily occur in the endoplasmic reticulum. youtube.comagrilife.org

Desaturation is the process of introducing double bonds into the fatty acid chains of lipids, a reaction catalyzed by desaturase enzymes. nih.gov In eukaryotes, these enzymes are typically located in the ER and utilize molecular oxygen and NADH. youtube.com The introduction of double bonds, particularly in the cis configuration, creates kinks in the acyl chains, which can significantly alter the physical properties of membranes. nih.gov

Elongation involves the extension of fatty acid chains, typically by the addition of two-carbon units. agrilife.orgijs.si This process also occurs in the endoplasmic reticulum (microsomal system) and mitochondria. The microsomal system, which is more active, uses malonyl-CoA as the two-carbon donor. agrilife.org Both saturated and unsaturated fatty acids can be elongated, contributing to the diversity of ether lipids. agrilife.org The interplay between desaturation and elongation pathways allows for the synthesis of a wide range of polyunsaturated fatty acids that can be incorporated into ether lipids. nih.govgsartor.org

Degradation Pathways of Ether Lipids and Related Hydrolases

The breakdown of ether lipids is as crucial as their synthesis for maintaining cellular homeostasis. The degradation process involves a series of hydrolytic enzymes that cleave the different linkages within the lipid molecule.

The initial step in the degradation of many ether lipids is the removal of the acyl group at the sn-2 position by a specific phospholipase A2. researchgate.net This results in the formation of a lysoplasmalogen or an alkylglycerol. researchgate.net

Subsequently, lysoplasmalogenases can cleave the vinyl ether bond of lysoplasmalogens, producing a fatty aldehyde and a glycerol derivative. researchgate.net For alkyl ether lipids, the ether bond is cleaved by alkylglycerol monooxygenase (AGMO), which also generates a fatty aldehyde. researchgate.net These toxic fatty aldehydes are then typically oxidized to their corresponding fatty acids by fatty aldehyde dehydrogenase (FALDH) or reduced to fatty alcohols by an alcohol dehydrogenase. researchgate.net The degradation of some complex ether lipids can also proceed through ether bond hydrolysis, leading to the formation of hydroxylated isoprenoids and their subsequent oxidation to carboxyl derivatives. researchgate.netplymouth.ac.uk

| Enzyme Class | Action | Substrate Example | Product(s) |

| Phospholipase A2 | Hydrolyzes the acyl group at the sn-2 position. | Plasmalogens, Alkylacylglycerols | Lysoplasmalogens, Alkylglycerols |

| Lysoplasmalogenase | Cleaves the vinyl ether bond. | Lysoplasmalogens | Fatty aldehyde, Glycerol derivative |

| Alkylglycerol Monooxygenase (AGMO) | Cleaves the alkyl ether bond. | Alkylglycerols | Fatty aldehyde, Glycerol derivative |

| Fatty Aldehyde Dehydrogenase (FALDH) | Oxidizes fatty aldehydes. | Fatty aldehydes | Fatty acids |

Sophisticated Analytical Approaches for the Characterization and Quantification of 1 Hexadecyloxy but 3 En 2 Ol in Research

Mass Spectrometry (MS)-Based Lipidomics for Targeted Analysis

Mass spectrometry has become an indispensable tool in lipidomics due to its high sensitivity, specificity, and ability to provide detailed structural information. scripps.edu Various MS-based strategies are employed for the targeted analysis of ether lipids.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like lipids without causing significant fragmentation of the parent molecule. scripps.edu This allows for the accurate determination of the molecular weight of 1-(hexadecyloxy)but-3-en-2-ol. ESI-MS is often directly coupled with liquid chromatography for online separation and analysis or used in direct infusion "shotgun lipidomics" approaches. springernature.comnih.gov

Tandem mass spectrometry (MS/MS or MSn) is crucial for the structural elucidation of lipids. researchgate.net In this technique, the molecular ion of interest (the precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. bohrium.com The resulting fragmentation pattern provides a fingerprint that can confirm the identity of the molecule and reveal details about its structure, such as the nature of the head group and the composition of the alkyl/acyl chains. For ether lipids, CID experiments can reveal cleavages of the ether chain, providing valuable structural information. bohrium.com The use of precursor ion and neutral loss scanning on tandem mass spectrometers enables the specific identification and quantification of lipid classes directly from crude mixtures. nih.gov

Table 1: Hypothetical ESI-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Postulated Neutral Loss/Fragment Identity |

| [M+H]+ | Varies | Loss of water (H₂O) |

| [M+H]+ | Varies | Cleavage of the ether bond |

| [M+H]+ | Varies | Fragmentation of the hexadecyl chain |

| [M+Na]+ | Varies | Adduct-specific fragmentation pathways |

Note: This table is illustrative. Actual fragmentation would be determined experimentally.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. Due to the low volatility of this compound, chemical derivatization is typically required to convert the polar hydroxyl group into a less polar, more volatile derivative, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) ether.

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a soft ionization technique that is particularly useful for analyzing large biomolecules and for spatial lipidomics, also known as imaging mass spectrometry (IMS). researcher.liferesearchgate.net In MALDI-IMS, a thin slice of a biological tissue is coated with a matrix that co-crystallizes with the analytes. A laser is then fired at discrete spots across the tissue, desorbing and ionizing the lipids, which are then analyzed by the mass spectrometer. nih.gov

This technique allows for the label-free visualization of the spatial distribution of specific lipids, including ether lipids, directly within tissues. acs.org By generating a two-dimensional map of ion intensity, researchers can correlate the presence and abundance of lipids like this compound with specific anatomical regions or cell types. nih.govacs.org While quantification with MALDI-IMS can be challenging, it provides invaluable qualitative information on the localization of lipid biochemistry. nih.govnih.gov

Advanced Chromatographic Separations

Chromatography is fundamental to lipid analysis, as it allows for the separation of individual lipid species from highly complex mixtures prior to their detection and quantification. nih.gov

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most widely used techniques for lipid separation. nih.gov These methods separate lipids based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase (RP) HPLC, using a nonpolar stationary phase (like C18), is commonly employed to separate lipids based on their hydrophobicity, chain length, and degree of unsaturation. xn--d1ahakv.xn--p1ai Normal-phase (NP) HPLC can separate lipid classes based on the polarity of their head groups. frontiersin.org UHPLC utilizes columns with smaller particles, providing higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. frontiersin.orgsigmaaldrich.com

Supercritical fluid chromatography (SFC) is a powerful alternative that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. mdpi.comspringernature.com SFC combines some of the advantages of both gas and liquid chromatography, offering high separation efficiency and short analysis times. nih.gov It is particularly well-suited for the analysis of nonpolar to moderately polar lipids and can effectively separate isomeric species. nih.govshimadzu.com

Table 2: Comparison of Advanced Liquid Chromatography Techniques for Ether Lipid Analysis

| Technique | Principle of Separation | Key Advantages for Ether Lipid Analysis |

| HPLC | Differential partitioning between liquid mobile and solid stationary phases. | Robust, versatile (Normal and Reversed-Phase), widely available. xn--d1ahakv.xn--p1aiplos.org |

| UHPLC | Same as HPLC but with smaller stationary phase particles (<2 µm). | Higher resolution, increased sensitivity, faster run times. frontiersin.org |

| SFC | Partitioning between a supercritical fluid mobile phase and a stationary phase. | Fast separations, reduced organic solvent consumption, suitable for a wide polarity range. springernature.comnih.govnih.gov |

Thin-layer chromatography (TLC) is a classic, cost-effective, and versatile technique for the separation of lipid classes. gerli.comaocs.org In TLC, a sample is spotted onto a plate coated with an adsorbent material, such as silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent system (mobile phase). As the solvent moves up the plate by capillary action, it separates the components of the mixture based on their polarity; less polar compounds travel further up the plate, while more polar compounds have stronger interactions with the stationary phase and move shorter distances. rockefeller.edusfu.ca

TLC is frequently used as an initial fractionation step to separate total lipid extracts into different classes (e.g., neutral lipids, phospholipids, glycolipids) before more detailed analysis by MS or GC. gerli.comweebly.com Specific spray reagents can be used to visualize the separated lipid spots, allowing for their identification and subsequent recovery from the plate for further analysis. aocs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of organic molecules, including complex lipids like this compound. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships, which is crucial for both confirming the molecular structure and determining its stereochemistry.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the initial structural assessment. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling. For this compound, characteristic signals can be predicted based on its structural motifs.

Predicted ¹H NMR Chemical Shifts for this compound:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| CH₃ (Hexadecyl) | ~0.88 | Triplet | Terminal methyl group of the long alkyl chain. |

| (CH₂)₁₄ (Hexadecyl) | ~1.25 | Multiplet | Bulk methylene (B1212753) groups of the alkyl chain. |

| O-CH₂ (Hexadecyl) | ~3.4-3.6 | Triplet | Methylene group directly attached to the ether oxygen. |

| CH₂-O (Butenol) | ~3.4-3.6 | Multiplet | Methylene group adjacent to the ether oxygen on the butenol (B1619263) side. |

| CH-OH | ~4.1-4.3 | Multiplet | Methine proton attached to the hydroxyl group. |

| =CH₂ | ~5.1-5.3 | Multiplet | Terminal vinyl protons. |

| =CH- | ~5.8-6.0 | Multiplet | Vinyl proton adjacent to the hydroxyl-bearing carbon. |

| OH | Variable | Singlet (broad) | Hydroxyl proton; chemical shift is concentration and solvent dependent. |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ (Hexadecyl) | ~14 |

| (CH₂)₁₄ (Hexadecyl) | ~22-32 |

| O-CH₂ (Hexadecyl) | ~70-72 |

| CH₂-O (Butenol) | ~70-72 |

| CH-OH | ~70-75 |

| =CH₂ | ~115-120 |

| =CH- | ~135-140 |

The stereochemical assignment of the chiral center at the C-2 position of the butenol moiety presents a significant challenge. Advanced NMR techniques that probe through-space interactions, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be utilized. These experiments can reveal the proximity of different protons in the molecule, which can help in deducing the relative stereochemistry, especially when the molecule is conformationally constrained. However, for flexible acyclic molecules, unambiguous stereochemical assignment often requires the synthesis of stereoisomeric standards for direct comparison of their NMR spectra.

Integration of Multi-Omics Data for Comprehensive Lipid Pathway Analysis

Understanding the biological context of this compound requires looking beyond its structure to its role within cellular lipid networks. The integration of multi-omics data provides a systems-level view of how this and other lipids are synthesized, metabolized, and function. nih.gov This approach combines data from genomics, transcriptomics, proteomics, and lipidomics to construct a comprehensive picture of lipid pathways. scispace.comnih.govmdpi.com

Lipidomics, the large-scale study of lipids, can identify and quantify this compound along with a multitude of other lipid species in a biological sample. nih.gov When changes in the levels of this ether lipid are observed, for example, in response to a specific stimulus or in a disease state, multi-omics data can help to elucidate the underlying mechanisms.

Genomics and Transcriptomics: By analyzing the expression of genes and their transcripts, researchers can identify the enzymes potentially involved in the biosynthesis and degradation of this compound. For instance, an upregulation of genes encoding for enzymes involved in ether lipid synthesis could correlate with increased levels of this compound.

Proteomics: This provides a direct measure of the proteins present in the cell, including the enzymes identified through genomics and transcriptomics. Proteomic data can confirm the presence and abundance of the enzymatic machinery required for the metabolism of this compound.

Metabolomics: This broader analysis of all small molecules in a cell can reveal changes in related metabolic pathways that may impact the synthesis or function of the target ether lipid.

By integrating these datasets, researchers can build comprehensive models of lipid metabolic networks. researchgate.net This allows for the identification of key regulatory points and the formulation of hypotheses about the function of specific lipids like this compound in health and disease. nih.gov

Quantitative Methodologies and Internal Standards in Lipidomics Research

Accurate quantification of this compound is crucial for understanding its biological significance. Liquid chromatography-mass spectrometry (LC-MS) is the predominant technique for quantitative lipidomics due to its high sensitivity and specificity. chromatographyonline.commiami.edunih.govnih.gov

The quantification of lipids by mass spectrometry is not absolute and is subject to variations arising from sample preparation, instrument performance, and matrix effects. nih.gov Therefore, the use of internal standards is essential for reliable and accurate quantification. lipidomicstandards.orgmdpi.com An ideal internal standard should have physicochemical properties very similar to the analyte but be distinguishable by the mass spectrometer. For this compound, a suitable internal standard would be a stable isotope-labeled version of the molecule (e.g., containing ¹³C or ²H atoms) or a structurally similar ether lipid that is not naturally present in the sample.

The general workflow for the quantitative analysis of this compound using LC-MS involves:

Sample Preparation: A known amount of the appropriate internal standard is added to the sample before lipid extraction.

Chromatographic Separation: The lipid extract is subjected to liquid chromatography to separate this compound from other lipid species.

Mass Spectrometric Detection: The eluting lipids are ionized and detected by the mass spectrometer. Specific precursor and product ion transitions for both the analyte and the internal standard are monitored.

Quantification: The peak area of the analyte is normalized to the peak area of the internal standard. The concentration of the analyte is then determined by comparing this ratio to a calibration curve generated using known concentrations of the analyte and the internal standard.

The choice of internal standard is critical and should ideally match the lipid class of the analyte to account for similar ionization efficiencies and fragmentation patterns. nih.gov For ether lipids, the use of a class-specific internal standard is highly recommended for accurate quantification. nih.gov

Mechanistic in Vitro Biological Studies of 1 Hexadecyloxy but 3 En 2 Ol and Its Functional Analogues

Cellular Uptake and Intracellular Trafficking Mechanisms of Ether Lipids in Model Systems

The cellular uptake of ether lipids, including alkylglycerols, is a complex process that can occur through various mechanisms. In vitro studies using model systems are crucial for dissecting these pathways. The hydrophobic nature of these lipids allows them to interact with and traverse the plasma membrane, but protein-facilitated transport is also thought to play a role.

One common method to study uptake kinetics involves the use of radiolabeled lipid analogues. wuxiapptec.com These studies help in quantifying the rate of uptake and determining whether the process is saturable, which would suggest the involvement of transporters. For instance, the uptake of various hydrophobic compounds, including lipids, has been shown to be influenced by their formulation, with micellar preparations enhancing cellular uptake in vitro. pharmaron.commdpi.com While specific kinetic data for 1-(Hexadecyloxy)but-3-en-2-ol is not available, the general principles of lipid uptake suggest that its cellular entry would be dependent on both its physicochemical properties and the specific cell type being studied.

Once inside the cell, ether lipids are trafficked to various organelles, including the endoplasmic reticulum, mitochondria, and lipid droplets. This intracellular movement is often mediated by lipid transfer proteins (LTPs). The trafficking pathways can be visualized using fluorescently tagged lipid analogues in live-cell imaging studies.

Table 1: Investigated Mechanisms of Ether Lipid Cellular Uptake in In Vitro Models

| Uptake Mechanism | Model System | Key Findings |

| Passive Diffusion | Artificial lipid bilayers | Driven by the concentration gradient and lipid's hydrophobicity. |

| Facilitated Transport | Cultured cell lines | Involvement of membrane proteins can lead to saturable uptake kinetics. |

| Endocytosis | Various eukaryotic cells | Particularly for lipid aggregates or nanoparticle formulations. nih.gov |

Role of Lipid Transfer Proteins in Differential Recognition of Alkyl and Alkenyl Ether Lipids

Lipid transfer proteins (LTPs) are essential for the intracellular transport of lipids between different membrane-bound organelles, thereby maintaining cellular lipid homeostasis. nih.gov In vitro studies have demonstrated that LTPs can exhibit specificity for their lipid cargo, recognizing features such as the headgroup, acyl chain length, and the nature of the linkage at the sn-1 position of the glycerol (B35011) backbone.

The distinction between alkyl and alkenyl (plasmalogen) ether lipids by LTPs is an area of active research. The presence of a vinyl-ether bond in plasmalogens, as opposed to the saturated ether bond in alkyl ether lipids, could influence the conformation of the lipid and its interaction with the binding pocket of an LTP. In vitro lipid transfer assays, where the movement of a fluorescently or radioactively labeled lipid from a donor to an acceptor membrane is monitored in the presence of a specific LTP, are a primary tool for investigating this selectivity. While direct binding studies for this compound with specific LTPs have not been reported, studies on the specificity of LTPs for other lipids, such as cholesteryl esters, have shown that the acyl chain composition significantly affects the rate of transfer, suggesting that LTPs can indeed differentiate between structurally similar lipid molecules. ox.ac.uk

Enzyme-Substrate Interactions and Modulation of Enzyme Activity by Ether Lipids (In Vitro Assays)

Ether lipids and their metabolites can act as modulators of various enzymes, playing significant roles in cellular signaling and metabolism. In vitro enzyme assays are fundamental to characterizing these interactions, providing quantitative data on how these lipids affect enzyme kinetics. A notable example is the modulation of Protein Kinase C (PKC) activity. nih.govresearchgate.net

PKC is a family of serine/threonine kinases that are critical components of signal transduction pathways. Its activity is regulated by lipids such as diacylglycerol (DAG) and phosphatidylserine. In vitro studies have shown that the activity of PKC is sensitive to the composition and physical properties of the lipid bilayer in which it is embedded. researchgate.net Alkylglycerols, as analogues of DAG, can compete with DAG and modulate PKC activity. The degree of unsaturation in the lipid components of the vesicles used in these assays has been shown to potentiate or attenuate PKC activity, highlighting the importance of the double bond in molecules like this compound. researchgate.net

Table 2: In Vitro Modulation of Protein Kinase C (PKC) Activity by Functional Analogues

| Modulator | In Vitro System | Observed Effect |

| Unsaturated Phosphatidylcholine | Purified PKC with lipid vesicles | Potentiated basal and phorbol (B1677699) ester-stimulated PKC activity. researchgate.net |

| Alkyl-lysophospholipids | Isolated enzymes | Can act as competitive inhibitors or allosteric modulators. |

| 1-O-alkyl-2-acylglycerol | Endothelial cells | Competes with DAG, potentially leading to cell growth arrest. pnnl.gov |

Membrane Integration and Organization: Impact on Lipid Raft Formation and Membrane Fluidity in In Vitro Models

The incorporation of ether lipids into cellular membranes can alter the physical properties of the bilayer, including its fluidity and the formation of specialized microdomains known as lipid rafts. These rafts are enriched in cholesterol and sphingolipids and serve as platforms for cellular signaling.

In vitro models, such as giant unilamellar vesicles (GUVs) and supported lipid bilayers, are used to study the effects of different lipids on membrane properties. The presence of the ether linkage, which lacks a carbonyl group found in ester-linked lipids, can lead to more compact packing of lipids in the membrane. However, the presence of a double bond in the alkyl chain of this compound would be expected to introduce a kink, thereby increasing membrane fluidity. This is analogous to the effect of unsaturation in fatty acyl chains of phospholipids. nih.gov

Fluorescence spectroscopy with probes sensitive to the membrane environment can be used to measure changes in membrane fluidity upon incorporation of ether lipids. While specific data for this compound is not available, the general principle is that the balance between the ordering effect of the ether linkage and the disordering effect of the unsaturation will determine the net impact on membrane organization.

Investigating Molecular Interactions with Proteins and Other Biomolecules (In Vitro Binding Assays)

Direct physical interactions between ether lipids and proteins are fundamental to many of their biological functions. A variety of in vitro binding assays can be employed to characterize these interactions and determine their affinity and specificity. nih.govnih.gov

Commonly used techniques include:

Lipid-protein overlay assays: A qualitative method where lipids are spotted on a membrane, which is then incubated with a protein of interest to detect binding. nih.gov

Liposome binding assays: In this assay, liposomes containing the lipid of interest are incubated with a protein, and the amount of protein that associates with the liposomes is quantified. nih.gov

Surface Plasmon Resonance (SPR): This technique can provide quantitative data on the kinetics and affinity of the interaction between a lipid immobilized on a sensor chip and a protein in solution.

Isothermal Titration Calorimetry (ITC): ITC measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.

While specific binding partners for this compound have not been identified in the literature, it is plausible that it could interact with proteins that have lipid-binding domains, such as those that bind to other signaling lipids. nih.gov

Modulation of Specific Cellular Pathways (e.g., signal transduction) in Controlled In Vitro Environments

Ether lipids are increasingly recognized as important modulators of signal transduction pathways. gfpp.fr In controlled in vitro environments, such as reconstituted signaling cascades in liposomes or cell-free systems, the specific effects of these lipids can be dissected.

For example, G protein-coupled receptors (GPCRs), a large family of transmembrane receptors, are known to be sensitive to their lipid environment. ox.ac.uk The activity of GPCRs can be modulated by specific lipid-protein interactions or by changes in the bulk properties of the membrane. In vitro reconstitution of GPCRs into lipid nanodiscs of defined composition allows for the precise study of how lipids like ether lipids can allosterically modulate receptor conformation and signaling. gfpp.fr It has been shown that various cellular components, including membrane lipids, can bind to GPCRs and affect their functional outputs. gfpp.fr Given its structure, this compound could potentially partition into the cell membrane and influence the function of integral membrane proteins involved in signal transduction.

Studies on Microbial Ether Lipid Synthesis and Function (e.g., in engineered E. coli)

The biosynthesis of ether lipids is not common in bacteria, with the notable exception of archaea. However, the metabolic engineering of bacteria like Escherichia coli to produce these lipids is a growing area of research, driven by the potential therapeutic applications of ether lipids. researchgate.net

Engineering E. coli for ether lipid synthesis typically involves the introduction of heterologous genes encoding the enzymes of the ether lipid biosynthetic pathway. This can include genes from archaea or other organisms. The process often requires significant optimization of the metabolic network to provide the necessary precursors, such as fatty alcohols and glycerol-3-phosphate.

Table 3: Key Considerations in the Metabolic Engineering of E. coli for Ether Lipid Production

| Engineering Strategy | Rationale | Example |

| Heterologous Gene Expression | Introduce the necessary biosynthetic enzymes not present in E. coli. | Expression of archaeal enzymes for ether bond formation. |

| Precursor Supply Enhancement | Increase the intracellular pool of building blocks for ether lipid synthesis. | Overexpression of genes in the fatty acid and glycerol metabolism pathways. nih.gov |

| Pathway Optimization | Balance the expression of pathway enzymes to maximize flux towards the desired product. | Use of different promoters and ribosome binding sites to tune enzyme levels. |

| Host Strain Modification | Eliminate competing metabolic pathways to redirect carbon flux. | Deletion of genes involved in byproduct formation. nih.gov |

While the synthesis of this compound in engineered E. coli has not been specifically reported, the existing work on producing other lipids and natural products demonstrates the feasibility of this approach. researchgate.netresearchgate.net

In Vitro Antiviral Activity of Hexadecyloxypropyl Esters and Related Ether Lipid Prodrugs

The exploration of ether lipid prodrugs has revealed a promising strategy for enhancing the antiviral efficacy of parent drug compounds. By chemically modifying nucleoside phosphonates with a lipophilic hexadecyloxypropyl (HDP) moiety, researchers have been able to significantly improve their antiviral activity in laboratory settings. This enhancement is largely attributed to improved cellular permeability, leading to higher intracellular concentrations of the active antiviral agents. nih.govnih.gov

One of the most extensively studied classes of these functional analogues is the hexadecyloxypropyl esters of acyclic nucleoside phosphonates. These prodrugs have demonstrated potent in vitro activity against a broad spectrum of DNA viruses. For instance, the attachment of a hexadecyloxypropyl group to cidofovir (B1669016) (CDV) and its cyclic form (cCDV) resulted in a greater than 100-fold increase in antiviral activity against orthopoxviruses, such as cowpox and vaccinia virus. nih.gov This strategy of masking the phosphonate (B1237965) group's negative charges with a lipid ester effectively creates a lysophospholipid mimic, which is more readily taken up by cells. chimerix.commdpi.com

The improved cellular uptake is a key factor in the enhanced antiviral effect. Studies have shown that HDP-CDV is taken up much more rapidly by human lung fibroblasts compared to the parent compound, cidofovir. nih.gov This leads to substantially higher intracellular levels of the active metabolite, cidofovir diphosphate (B83284) (CDV-DP). In fact, the concentration of CDV-DP was found to be over 100 times greater in cells treated with HDP-CDV than in those treated with cidofovir alone. nih.govchimerix.com This efficient delivery system circumvents the poor cellular penetration that often limits the efficacy of the parent nucleoside phosphonates. chimerix.com

The antiviral activity of these hexadecyloxypropyl esters is not limited to poxviruses. Significant gains in activity have also been observed against various herpesviruses. nih.gov For example, HDP-CDV was found to be approximately 400-fold more active than cidofovir against human cytomegalovirus (HCMV) and 200-fold more active against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). chimerix.com Similar trends were noted with HDP-cCDV against HCMV and HSV. chimerix.com The enhanced lipophilicity of these prodrugs is believed to facilitate a more rapid conversion to the active diphosphate forms within the cell. nih.gov

Furthermore, research has expanded to include other acyclic nucleoside phosphonates and different ether lipid esters. For instance, hexadecyloxypropyl esters of (S)-HPMPG have shown pronounced antiviral activity against vaccinia virus and herpesviruses. nih.gov In studies with adenovirus serotypes, ether lipid-ester prodrugs of both cidofovir and (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)-adenine ((S)-HPMPA) were found to be 15 to 2500 times more active than their unmodified parent compounds. nih.gov

The structure of the lipid ester has been shown to influence the degree of antiviral enhancement. For instance, octadecyloxyethyl (ODE) esters of cidofovir have also been synthesized and, in some cases, have demonstrated even greater in vitro activity against orthopoxviruses than the HDP esters. researchgate.net This highlights the potential for fine-tuning the lipid moiety to optimize antiviral potency.

The broad-spectrum in vitro antiviral activity of these hexadecyloxypropyl esters and related ether lipid prodrugs against various DNA viruses underscores the potential of this prodrug approach. By effectively overcoming the cellular uptake limitations of the parent compounds, these analogues achieve significantly higher intracellular concentrations of the active drug, leading to a marked increase in their antiviral potency.

| Compound | Virus | Cell Line | EC50 (µM) | Fold Increase in Activity vs. Parent Compound |

| HDP-CDV | Vaccinia Virus (VV) | HFF | 0.84 | 57 |

| HDP-cCDV | Vaccinia Virus (VV) | HFF | 3.8 | 13 |

| ODE-CDV | Vaccinia Virus (VV) | HFF | 0.20 | 231 |

| ODE-cCDV | Vaccinia Virus (VV) | HFF | 1.1 | 46 |

| Cidofovir (CDV) | Vaccinia Virus (VV) | HFF | 46.2 | - |

| Cyclic Cidofovir (cCDV) | Vaccinia Virus (VV) | HFF | 50.6 | - |

Data sourced from Kern et al., 2002. researchgate.net HFF: Human Foreskin Fibroblast EC50: 50% effective concentration

| Compound | Virus | EC50 (µM) | Fold Increase in Activity vs. (S)-HPMPA |

| HDP-(S)-HPMPA | Human Cytomegalovirus (HCMV) | Not Specified | 270 |

| ODE-(S)-HPMPA | Human Cytomegalovirus (HCMV) | Not Specified | 270 |

| HDP-(S)-HPMPA | Adenovirus | 0.19–1.1 | Not Specified |

| ODE-(S)-HPMPA | Adenovirus | 0.04–0.16 | Not Specified |

Data sourced from Beadle et al., 2006 and Hartline et al., 2005. chimerix.com

Future Research Trajectories and Academic Significance

Development of Novel Probes for Ether Lipid Research

A significant challenge in ether lipid research has been the lack of tools to study their subcellular localization and protein interactions. The development of novel probes based on the structure of 1-(Hexadecyloxy)but-3-en-2-ol is a promising area of future research. By incorporating reporter groups such as fluorophores, biotin (B1667282), or photo-crosslinkable moieties into the basic structure of this compound, researchers can create powerful tools to track the movement and interactions of ether lipids within living cells.

Minimally modified bifunctional ether lipid probes, for instance, can be synthesized to include both a diazirine group for photo-crosslinking to interacting proteins and an alkyne group for click chemistry-based detection. biorxiv.org These probes would enable the identification of specific lipid transfer proteins and other binding partners that recognize the ether linkage, providing insights into the distinct biological functions of alkyl and vinyl ether lipids. biorxiv.org Such studies have the potential to reveal that alkyl-linked ether lipids are transported significantly faster than their vinyl-linked counterparts, suggesting the existence of cellular machinery capable of distinguishing between these two types of ether lipids. biorxiv.org

Table 1: Potential Modifications to this compound for Probe Development

| Modification | Purpose | Potential Research Application |

| Fluorescent Tag | Visualization of subcellular localization and trafficking | Real-time imaging of ether lipid transport to various organelles. |

| Photo-affinity Label | Identification of interacting proteins | Mapping the ether lipid interactome in different cellular contexts. |

| Click Chemistry Handle | Bio-orthogonal labeling and detection | Quantitative analysis of ether lipid metabolism and distribution. |

Interdisciplinary Approaches in Ether Lipidomics and Chemical Biology

The integration of lipidomics with chemical biology offers a powerful approach to understanding the complex roles of ether lipids. Lipidomics, the large-scale study of cellular lipids using techniques like mass spectrometry, provides a global snapshot of the lipidome. nih.gov By introducing chemically synthesized ether lipids like this compound or its derivatives into cellular systems, researchers can perturb and then track the resulting changes in the entire lipid landscape.

For instance, studies using ether lipid precursors have shown that their introduction can lead to significant alterations in other lipid classes, such as glycosphingolipids and phosphatidylinositols. plos.orgnih.gov This highlights a metabolic link between ether lipid biosynthesis and other lipid pathways. Future interdisciplinary studies could use isotopically labeled versions of this compound to trace its metabolic fate and its influence on various lipid metabolic networks in detail. Combining these chemical biology tools with advanced mass spectrometry techniques will be crucial for a comprehensive understanding of ether lipid metabolism and its regulation. nih.govnih.gov

Advancements in Stereospecific Synthesis of Complex Ether Lipids

The biological activity of lipids is often dependent on their specific stereochemistry. Therefore, the development of methods for the stereospecific synthesis of complex ether lipids, including analogs of this compound, is a critical area of research. While various strategies for the synthesis of ether lipids exist, achieving high stereoselectivity remains a challenge. nih.gov

Future research will likely focus on the development of novel catalytic methods and the use of chiral starting materials to control the stereochemistry at the sn-2 position of the glycerol (B35011) backbone. For example, starting from enantiomerically pure precursors like (S)-1,2-isopropylideneglycerol can be a strategy to achieve the desired stereoisomer. nih.gov Advances in this area will not only provide access to well-defined ether lipid molecules for biological studies but also enable the synthesis of complex, naturally occurring ether lipids and their analogs for therapeutic applications.

Elucidation of Regulatory Mechanisms in Ether Lipid Homeostasis (In Vitro Models)

Maintaining the appropriate levels and composition of ether lipids is crucial for cellular health. In vitro models, such as cultured cell lines, provide a controlled environment to investigate the regulatory mechanisms of ether lipid homeostasis. The use of compounds like this compound as a precursor for ether lipid synthesis in these models can help to uncover how cells sense and regulate their ether lipid content. plos.org

Table 2: Key Research Questions in Ether Lipid Homeostasis using In Vitro Models

| Research Question | Experimental Approach | Potential Significance |

| How do cells sense an excess or deficiency of ether lipids? | Supplementing cell cultures with this compound and analyzing gene and protein expression changes. | Identification of novel sensory and regulatory pathways. |

| What are the downstream consequences of altered ether lipid levels? | Lipidomic and functional analyses of cells with manipulated ether lipid content. | Understanding the link between ether lipid dysregulation and disease. |

| How is ether lipid metabolism coordinated with other lipid metabolic pathways? | Isotope tracing studies using labeled this compound. | Mapping the interconnectedness of cellular lipid networks. |

Contribution to Fundamental Understanding of Lipid Biochemistry and Membrane Biology

The unique structural features of ether lipids, such as the ether bond at the sn-1 position, confer distinct physicochemical properties to cell membranes. Studying the effects of incorporating this compound into model membranes and cellular membranes can provide fundamental insights into membrane structure and function. The absence of a carbonyl group in the ether linkage allows for closer packing of lipid molecules, which can influence membrane fluidity, thickness, and curvature.

Ether lipids are also known to be important components of specialized membrane domains like lipid rafts, which are critical for cell signaling. By manipulating the levels of ether lipids using precursors like this compound, researchers can investigate the role of these lipids in the formation and stability of such domains. A deeper understanding of how ether lipids influence membrane properties will contribute to our fundamental knowledge of lipid biochemistry and its impact on a wide range of cellular processes, from signal transduction to membrane trafficking. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(hexadecyloxy)but-3-en-2-ol, and how are intermediates characterized?

- Methodology :

- Alkylation : React 1-bromohexadecane with a diol precursor (e.g., but-3-en-2-ol derivatives) in 1,4-dioxane at 110°C using n-Bu4NI as a catalyst. Purify via C18 reverse-phase silica gel chromatography .

- Characterization : Confirm intermediates using ¹H/¹³C NMR and HRMS. For example, monitor the appearance of characteristic alkene signals (δ 5.2–5.8 ppm in ¹H NMR) and hydroxyl groups (broad signals at δ 1.5–3.0 ppm) .

Q. How is the purity of this compound validated in laboratory settings?

- Methodology :

- Chromatography : Use thin-layer chromatography (TLC) with iodine staining for rapid purity checks. For quantitative analysis, employ HPLC with a C18 column and UV detection (λ = 210–230 nm) .

- Spectroscopy : Validate molecular integrity via FT-IR (hydroxyl stretch at ~3200–3400 cm⁻¹) and mass spectrometry (HRMS with <2 ppm error) .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation of vapors .

- Storage : Store in airtight containers at –20°C to prevent oxidation. Avoid contact with strong acids/bases due to potential ester hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis under varying conditions?

- Methodology :

- Catalyst Screening : Compare n-Bu4NI with alternative catalysts (e.g., KI or phase-transfer catalysts) in polar aprotic solvents (DMF, DMSO) .

- Temperature Gradients : Perform reactions at 80–120°C to identify optimal kinetic conditions. Higher temperatures (>110°C) may accelerate side reactions (e.g., alkene isomerization) .

- Workup : Replace traditional column chromatography with preparative HPLC for higher recovery (>90%) of polar byproducts .

Q. What structural features of this compound influence its bioactivity in marine organisms?

- Methodology :

- Bioassays : Test allelopathic activity using brine shrimp (Artemia salina) lethality assays. Compare with structurally related compounds (e.g., 1-(15-methylheptadecyloxy)-propane-2,3-diol) to identify critical alkoxy chain length effects .

- Molecular Dynamics : Simulate lipid bilayer interactions using CHARMM-GUI to assess membrane permeability. The hexadecyl chain may enhance hydrophobic embedding, while the enol group modulates hydrogen bonding .

Q. How do polymorphic forms of this compound derivatives affect their crystallographic properties?

- Methodology :

- X-ray Diffraction (XRD) : Characterize polymorphs (e.g., Morphic Form B) by identifying peaks at 5.8°, 12.5°, and 24.0° 2θ. Use Rietveld refinement to resolve unit cell parameters .

- Thermal Analysis : Perform DSC to monitor phase transitions. Polymorphs with higher melting points (>100°C) often exhibit tighter crystal packing .

Data Contradictions & Resolution

Q. Discrepancies in reported NMR chemical shifts for this compound: How to resolve?

- Analysis :

- Solvent Effects : Shifts vary in CDCl3 vs. DMSO-d6 due to hydrogen bonding. For example, hydroxyl protons may appear at δ 2.5 ppm in DMSO-d6 but as broad signals in CDCl3 .

- Sample Purity : Trace solvents (e.g., residual 1,4-dioxane) can obscure signals. Pre-dry samples under vacuum (<0.1 mmHg) for 24 hours .

Comparative Structural Analysis

Q. How does this compound compare to 1,3-bis(hexadecyloxy)propan-2-ol in lipid-based applications?

- Methodology :

- Langmuir Trough Studies : Measure surface pressure-area isotherms to compare monolayer stability. The unsaturated enol group in this compound reduces packing density vs. saturated analogs .

- Cytotoxicity : Evaluate in vitro using MTT assays on human fibroblasts. Branched chains may reduce membrane disruption compared to linear analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.